molecular formula C21H26N2O3 B14800974 N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}-3-phenylpropanehydrazide

N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}-3-phenylpropanehydrazide

Cat. No.: B14800974
M. Wt: 354.4 g/mol
InChI Key: VJSKPYXYOAMSJX-UHFFFAOYSA-N
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Description

N’-[(2-isopropyl-5-methylphenoxy)acetyl]-3-phenylpropanohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group attached to a phenylpropanohydrazide backbone, with an additional phenoxyacetyl group substituted with isopropyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-isopropyl-5-methylphenoxy)acetyl]-3-phenylpropanohydrazide typically involves the reaction of 2-isopropyl-5-methylphenoxyacetic acid with 3-phenylpropanohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction mixture is usually heated in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours until the desired product is formed .

Industrial Production Methods

On an industrial scale, the production of N’-[(2-isopropyl-5-methylphenoxy)acetyl]-3-phenylpropanohydrazide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(2-isopropyl-5-methylphenoxy)acetyl]-3-phenylpropanohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(2-isopropyl-5-methylphenoxy)acetyl]-3-phenylpropanohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(2-isopropyl-5-methylphenoxy)acetyl]-3-phenylpropanohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to altered biochemical pathways. For instance, it may bind to hydrazide-sensitive enzymes, thereby modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2-isopropyl-5-methylphenoxy)acetyl]-N-phenylhydrazine carbothioamide
  • N’-[(2-isopropyl-5-methylphenoxy)acetyl]-2-methylbenzohydrazide
  • N’-[(2-isopropyl-5-methylphenoxy)acetyl]-2-(2-methoxyphenoxy)acetohydrazide

Uniqueness

Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-3-phenylpropanehydrazide

InChI

InChI=1S/C21H26N2O3/c1-15(2)18-11-9-16(3)13-19(18)26-14-21(25)23-22-20(24)12-10-17-7-5-4-6-8-17/h4-9,11,13,15H,10,12,14H2,1-3H3,(H,22,24)(H,23,25)

InChI Key

VJSKPYXYOAMSJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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